molecular formula C10H11ClO2S B052657 2-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 122305-66-2

2-[(4-Chlorobenzyl)thio]propanoic acid

Cat. No. B052657
M. Wt: 230.71 g/mol
InChI Key: KUNWCLBBXUZVJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Chlorobenzyl)thio]propanoic acid often involves multi-step chemical reactions, starting from basic organic or inorganic substances to achieve the desired chemical structure with specific stereochemistry. A notable example is the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine via optical resolution and preferential crystallization, showcasing the complexity and precision required in synthesizing specific organic compounds (Shiraiwa et al., 1998).

Molecular Structure Analysis

The molecular structure of chemical compounds is crucial in determining their chemical reactivity and physical properties. Structural studies often involve the use of X-ray crystallography, NMR spectroscopy, and other analytical methods to elucidate the arrangement of atoms within a molecule. For example, studies on compounds similar to 2-[(4-Chlorobenzyl)thio]propanoic acid reveal complex molecular assemblies and the importance of stereochemistry in determining the properties of chemical compounds (Fomulu et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving 2-[(4-Chlorobenzyl)thio]propanoic acid and its derivatives are diverse, highlighting the compound's reactivity with various nucleophiles and electrophiles. The formation of thietanium ion from 2-chloro-4-(methylthio)butanoic acid illustrates the complex reactions these compounds can undergo and the formation of reactive intermediates that may be associated with their mutagenicity (Jolivette et al., 1998).

Scientific Research Applications

  • Summary of the Application : “2-[(4-Chlorobenzyl)thio]propanoic acid” is structurally similar to thiobencarb, a herbicide developed by Kumiai Chemical Industry for crops such as rice, wheat, corn, and soybean . Thiobencarb provides good efficacy on both grass and broadleaf weeds, especially needle spikerush and barnyard grass .
  • Methods of Application or Experimental Procedures : Thiobencarb is applied at a rate of 1.5–7.5 kg a.i./ha . It does not inhibit the germination of seeds but potently inhibits the shoot elongation of germinated seeds .
  • Results or Outcomes : Thiobencarb treatment decreased very-long-chain fatty acids (VLCFAs), such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0 fatty acids, and increased long-chain-fatty acids and medium-chain-fatty acids, such as C14:0, C15:0, C18:0, and C18:1 fatty acids, which are precursors of VLCFAs, in barnyard millet cultured cells .

Future Directions

The future directions for “2-[(4-Chlorobenzyl)thio]propanoic acid” would depend on its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis. Unfortunately, specific information on future directions is not available in the current resources .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWCLBBXUZVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399859
Record name 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)thio]propanoic acid

CAS RN

122305-66-2
Record name 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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